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Introduction
Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic

lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1]

The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS

protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen,

is an antisense oligonucleotide (ASO) designed to address this underlying pathology by

reducing the production of the FUS protein.[4] This technical guide provides an in-depth

overview of the mechanism of action of ION363 and its observed effects on FUS protein

aggregation, supported by preclinical and clinical data.

Mechanism of Action
ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA

(pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA,

ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an

RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing

its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate

the toxic gain-of-function associated with its cytoplasmic aggregation.
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Caption: Mechanism of action of ION363 in reducing FUS protein levels.
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Preclinical Data
Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce

FUS protein levels and delay disease progression.

Quantitative Data from Preclinical Studies
Animal
Model

Treatment Tissue Method
FUS Protein
Reduction

Reference

FUS-ALS

Knock-in

Mice (P517L

and Δ14)

Single ICV

injection of

ION363

Brain and

Spinal Cord
Western Blot 50-80%

FUS-ALS

Knock-in

Mice

ION363
Brain and

Spinal Cord
Not Specified

Significant

reduction

Experimental Protocols
Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-

P525L (P517L in mice) and FUSΔEX14 were utilized. These models exhibit progressive, age-

dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of

ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Total protein concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel

and separated by electrophoresis.

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
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Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum

albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary

antibody specific for FUS.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate

and imaged.

Quantification: Band intensities are quantified using densitometry software and normalized to

a loading control (e.g., GAPDH or β-actin).

Clinical Data
ION363 has been evaluated in a first-in-human study and an expanded access program, with

an ongoing Phase 3 clinical trial (FUSION).

Quantitative Data from Clinical Studies
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Study
Population

Treatment
Tissue/Flui
d

Method
Key
Findings

Reference

Patient with

FUS-P525L

mutation

Repeated

intrathecal

infusions of

ION363

Post-mortem

brain and

spinal cord

Western Blot,

Immunohisto

chemistry

Marked

suppression

of FUS

expression;

reduction of

FUS

aggregates

12

participants in

an expanded

access

program

Serial

intrathecal

injections of

jacifusen

Post-mortem

motor cortex

tissue

Biochemical

analysis

66-90%

decrease in

FUS protein

levels

compared to

untreated

patients

2 participants

with P525L

variant

Serial

intrathecal

injections of

jacifusen

Post-mortem

motor cortex

tissue

Biochemical

analysis

Mutant FUS-

P525L protein

levels were 3-

4% of those

in untreated

controls

12

participants in

an expanded

access

program

Serial

intrathecal

injections of

jacifusen

Cerebrospina

l Fluid (CSF)
Not Specified

Up to 82.8%

reduction in

neurofilament

light chain

(NfL) levels

after 6

months

Experimental Protocols
Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the

expanded access program, dosing protocols were adapted over time, with later participants

receiving 120 mg monthly.
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Immunohistochemistry for FUS Aggregates (Representative Protocol):

Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and

embedded in paraffin. Sections are then cut and mounted on slides.

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval

using heat and a citrate buffer.

Blocking: Sections are blocked with a solution containing normal serum and a detergent to

prevent non-specific antibody binding.

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary

antibody specific for FUS.

Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated

secondary antibody followed by an avidin-biotin-peroxidase complex.

Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB),

which produces a brown precipitate.

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell

nuclei and then dehydrated and mounted.

Analysis: The presence and distribution of FUS-positive aggregates are examined under a

microscope.
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Caption: Experimental workflow for evaluating ION363's effect on FUS.

Summary and Future Directions
The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS

protein levels and, consequently, the pathological aggregation of FUS in the central nervous

system. The observed reduction in FUS protein and its aggregates, along with the decrease in

the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3

FUSION trial. The results of this trial will be crucial in definitively establishing the clinical

efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may

also explore the potential of ION363 in other FUS-related neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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